molecular formula C6H4O4 B181686 2-Oxo-2H-pyran-6-carboxylic acid CAS No. 672-67-3

2-Oxo-2H-pyran-6-carboxylic acid

Cat. No. B181686
CAS RN: 672-67-3
M. Wt: 140.09 g/mol
InChI Key: AUZCNXBFVCKKHV-UHFFFAOYSA-N
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Description

2-Oxo-2H-pyran-6-carboxylic acid is a chemical compound with the molecular formula C6H4O4 . It has a molecular weight of 140.1 . The 2-pyrone moiety, which is part of this compound, can be found in a large number of natural products with a wide range of biological activities, including antibiotic, antifungal, cytotoxic, neurotoxic, phytotoxic, anti-inflammatory, and cardiotonic effects .


Synthesis Analysis

A green approach to the synthesis of 3-acetoxy-2-oxo-2H-pyran-6-carboxylated derivatives from bio-derived C6 aldaric acids has been investigated . All the six carbon atoms present in the aldaric acid are preserved . This review summarizes the syntheses and versatile reactions, such as cycloadditions, ring-openings, and cross-couplings, of 2-pyrones and their conversion into biologically important compounds published over the last decade .


Molecular Structure Analysis

The molecular structure of 2-Oxo-2H-pyran-6-carboxylic acid can be represented by the InChI code: 1S/C6H4O4/c7-5-3-1-2-4 (10-5)6 (8)9/h1-3H, (H,8,9) . The Canonical SMILES representation is: C1=CC(=O)OC(=C1)C(=O)O .


Chemical Reactions Analysis

The salts, in the presence of hydrochloric acid, are quantitatively converted into the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which afforded 3-hydroxy-2H-pyran-2-one in very high yield by further thermal decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxo-2H-pyran-6-carboxylic acid include a molecular weight of 140.09 g/mol, an XLogP3-AA of 0.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 1, an exact mass of 140.01095860 g/mol, and a topological polar surface area of 63.6 Ų .

Scientific Research Applications

  • Materials Chemistry

    • Application : 2-Oxo-2H-pyran-6-carboxylic acid has been used in the edge functionalization of graphene layers .
    • Method : The edge functionalization of graphene layers was performed with a 2-pyrone, ethyl 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid (Pyr-COOEt). The adduct of Pyr-COOEt with a high surface area graphite (HSAG) was obtained by simply mixing and donating energy, either thermal or mechanical .
    • Results : The functionalization yield was estimated from thermogravimetric analysis (TGA) data and was found to be up to 91%. The adducts were characterized by Fourier transform infrared and Raman spectroscopies and wide-angle X-ray diffraction .
  • Green Chemistry

    • Application : 2-Oxo-2H-pyran-6-carboxylic acid is a biobased molecule that can be used for selectively decorating the edges of graphene layers, with oxygenated functional groups having a defined chemical structure and avoiding the use of oil-based, dangerous, and even noxious ingredients .
    • Method : The most plausible interpretation for the formation of the HSAG adduct with 2-pyrone seems to be the cycloaddition reaction between the edges of the graphitic substrate and the unsaturated biomolecule .
    • Results : This functionalization is suitable for a scale up and paves the way for the preparation of a variety of derivatives .
  • Flow Chemistry

    • Application : 2-Oxo-2H-pyran-6-carboxylic acid derivatives have been synthesized using continuous-flow conditions .
    • Method : The synthesis was carried out in a flow reactor. The conversion was evaluated at different flow rate values. A yield of 52% was obtained with a flow rate of 650 μL min −1 (corresponding to a residence time of 15 min), while a 76% yield was obtained with a flow rate of 150 μL min −1 (residence time of 67 min) .
    • Results : This method provides an easy, sustainable, and fast access to these important molecules .
  • Pharmaceutical Chemistry

    • Application : 2-Pyrones, including 2-Oxo-2H-pyran-6-carboxylic acid, are compounds widely present in nature and they represent interesting building blocks both in medicinal and synthetic chemistry .
    • Method : Due to their peculiar pharmacological activity and structure, they have attracted much attention during the last decades and several protocols for their synthesis have been developed .
    • Results : These compounds have shown potential in the development of new drugs .
  • Antimicrobial Applications

    • Application : 2-Oxo-2H-pyran-6-carboxylic acid is a diphenyl ether that is used as an antimicrobial preservative .
    • Method : It functions by inhibiting bacterial growth and the activity of enzymes, such as pyrylium, which is required for the synthesis of DNA .
    • Results : 2-Oxo-2H-pyran-6-carboxylic acid has also been shown to bind to biphenyl and ether linkages in bacterial cells, preventing their replication .
  • Organic Chemistry

    • Application : 2-Oxo-2H-pyran-6-carboxylic acid is used in organic chemistry as a building block for the synthesis of various organic compounds .
    • Method : The specific methods of application can vary widely depending on the particular organic compound being synthesized .
    • Results : The results or outcomes obtained can also vary widely, but the use of 2-Oxo-2H-pyran-6-carboxylic acid in organic synthesis can often lead to the creation of novel organic compounds with useful properties .

Safety And Hazards

The hazard statements for 2-Oxo-2H-pyran-6-carboxylic acid include H302, which indicates that it is harmful if swallowed . The precautionary statements include P264, P270, P301 + P312, and P501 .

Future Directions

The synthesis and further transformations of 2-pyrones have attracted considerable attention over the past decade, showcasing transition metal and metal-free strategies and using readily available starting materials, notably those stemming from renewable resources . This suggests that there is significant potential for future research and development in this area.

Relevant Papers

Relevant papers for 2-Oxo-2H-pyran-6-carboxylic acid can be found at the following sources .

properties

IUPAC Name

6-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZCNXBFVCKKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30217482
Record name 2-Pyrone-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2H-pyran-6-carboxylic acid

CAS RN

672-67-3
Record name 2-Oxo-2H-pyran-6-carboxylic acid
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Record name 2-Pyrone-6-carboxylic acid
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Record name 672-67-3
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Record name 2-oxo-2H-pyran-6-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
G Leonardi, J Li, GIC Righetti… - European Journal of …, 2020 - Wiley Online Library
… Based on this, we report an easy preparation of 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts and their derivatives. In particular, the 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, …
D Wiedemann, A Grohmann - … für Naturforschung. B, A journal of …, 2009 - znaturforsch.com
… 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid and ethyl 3-hydroxy-2-oxo-3-pyrroline-4-carboxylate were fully characterized by spectroscopic methods and single-crystal X-ray diffraction. …
Number of citations: 10 www.znaturforsch.com
F Margani, M Magrograssi, M Piccini… - ACS Sustainable …, 2022 - ACS Publications
… been described: (15) the reaction between mucic acid and acetic anhydride, in the presence of sodium acetate, led to the sodium salt of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid (…
Number of citations: 5 pubs.acs.org
T Li, G Sun, L Xiong, B Zheng, Y Duan, R Yu, J Jiang… - Molecular …, 2021 - Elsevier
… For the dehydration first, 3‑hydroxy-2-oxo-2H-pyran-6-carboxylic acid would be formed first (Scheme S1), and most of hydrogen here would be deuterated. The literature [39] reported …
Number of citations: 1 www.sciencedirect.com
YC Chen, LJ Lei, TM Xiao, YN Xu, JG Xing… - Journal of Asian …, 2023 - Taylor & Francis
… Thus, 1 was confirmed to be 4-(2′-carboxy-3′-hydroxyphenethyl)-2-oxo-2H-pyran-6-carboxylic acid, ie, moldavica acid A ( Figure 1 ). To the best of our knowledge, 1 is the first …
Number of citations: 1 www.tandfonline.com
F Li, Z Cao, H Wang, C Li, J Fu, J Xie, B Li, R Chen… - Fitoterapia, 2020 - Elsevier
… Characterization of 4-(3-hydroxypropyl)-2-oxo-2H-pyran-6-carboxylic acid (7) … Thus, compound 7 was named as 4-(3-hydroxypropyl)-2-oxo-2H-pyran-6-carboxylic acid. …
Number of citations: 5 www.sciencedirect.com
D Dobler, M Leitner, N Moor… - European Journal of …, 2021 - Wiley Online Library
… Moreover, pyrones 15 were quantitatively converted with HCl to 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid (16) which afforded 3-hydroxy-pyrone derivative 17 by subsequent thermal …
A Truscello, S Colletti, C Gambarotti… - ACS Sustainable …, 2023 - ACS Publications
… To a suspension of 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid (2) (6.0 g of 2·nAcOH, 69% of 2, 4.14 g, 18.8 mmol of 2) in 100 mL of ethanol, sulfuric acid (1.85 g, 18.8 mmol) was …
Number of citations: 0 pubs.acs.org
Q Guan, T Lei, Z Wang, H Xu, L Lin, G Chen… - Industrial Crops and …, 2018 - Elsevier
… GC–MS analyses of the light oil fraction indicated the presence of ethyl levulinate, ketones, aldehydes, 3-methyl-2-oxo-2H-pyran-6-carboxylic acid, 3,3-dimethyl-4-oxo-methyl valerate, …
Number of citations: 44 www.sciencedirect.com
ZM Luo, HX Du, LX Li, MQ An, ZZ Zhang… - Journal of Agricultural …, 2013 - ACS Publications
… Therefore, the B ring of 1 was determined as MB-II (2-oxo-2H-pyran-6-carboxylic acid). The signal shape of the C-ring protons H-2 and H-3 in the 1 H NMR spectrum and the optical …
Number of citations: 76 pubs.acs.org

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